4,6(1H,5H)-Pyrimidinedione, 2-amino-5-nitroso-

Supramolecular Chemistry Crystal Engineering Hydrogen Bonding

This specialized building block offers a 5-nitroso substituent that induces polarization enabling robust 2D/3D H-bonded networks — ideal for crystal engineering, host-guest systems, and functional materials. Unlike non-nitroso analogs that only form finite/1D structures, this compound delivers predictable supramolecular assembly and distinct metal-coordination capability, ensuring reproducible outcomes in advanced research.

Molecular Formula C4H4N4O3
Molecular Weight 156.10 g/mol
Cat. No. B12095117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6(1H,5H)-Pyrimidinedione, 2-amino-5-nitroso-
Molecular FormulaC4H4N4O3
Molecular Weight156.10 g/mol
Structural Identifiers
SMILESC1(C(=O)NC(=N)NC1=O)N=O
InChIInChI=1S/C4H4N4O3/c5-4-6-2(9)1(8-11)3(10)7-4/h1H,(H3,5,6,7,9,10)
InChIKeyXSVWEPAJCAHFNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6(1H,5H)-Pyrimidinedione, 2-amino-5-nitroso-: A Specialized 5-Nitroso-Pyrimidinedione Building Block for Advanced Research


4,6(1H,5H)-Pyrimidinedione, 2-amino-5-nitroso- (CAS 56983-60-9) is a heterocyclic organic compound characterized by a pyrimidine ring core with ketone groups at the 4 and 6 positions, an exocyclic amino group at the 2 position, and a nitroso (-NO) substituent at the 5 position [1]. With a molecular formula of C4H4N4O3 and a molecular weight of 156.10 g/mol, it belongs to the class of 5-nitrosopyrimidines. This compound serves as a specialized building block and reagent in organic synthesis, materials science, and medicinal chemistry research, distinct from its more common, non-nitroso pyrimidinedione analogs .

Why 4,6(1H,5H)-Pyrimidinedione, 2-amino-5-nitroso- Cannot Be Replaced by Non-Nitroso or 5-Nitro Analogs


Generic substitution of 4,6(1H,5H)-Pyrimidinedione, 2-amino-5-nitroso- with simpler analogs like 2-amino-4,6-pyrimidinedione (barbituric acid) or 5-nitro derivatives is not scientifically valid due to profound differences in molecular-electronic structure and supramolecular assembly. The presence of the 5-nitroso group in the target compound induces a polarized molecular-electronic structure that enables extensive, charge-assisted hydrogen bonding networks [1]. This leads to the formation of high-dimensional supramolecular architectures (2D and 3D) that are absent in non-nitroso counterparts, which form only finite or 1D structures [1]. In contrast, a 5-nitro analog (5-nitro barbituric acid) exhibits a different electronic profile and distinct biological interactions, as demonstrated by its altered effects on glycemic responses and insulin secretion in mouse models compared to the parent barbituric acid [2]. These structural and electronic disparities directly impact material properties, chemical reactivity, and potential biological function, making the specific 5-nitroso substitution a critical determinant of experimental outcomes.

Quantifiable Differentiation of 4,6(1H,5H)-Pyrimidinedione, 2-amino-5-nitroso- from Close Analogs


Supramolecular Dimensionality: 5-Nitroso Substitution Enables 2D/3D Hydrogen-Bonded Networks vs. 0D/1D in Non-Nitroso Analogs

The 5-nitroso substitution in 2-aminopyrimidines leads to the formation of significantly higher-dimensional supramolecular structures compared to their non-nitroso counterparts. In a crystallographic study of six symmetrically 4,6-disubstituted 2-aminopyrimidines, the four compounds containing a 5-nitroso group exhibited extensive charge-assisted hydrogen bonding, resulting in two-dimensional (2D) or three-dimensional (3D) supramolecular assemblies [1]. In contrast, the non-nitroso analogs, such as 2-amino-4,6-bis(piperidino)pyrimidine, formed only finite, zero-dimensional (0D) or one-dimensional (1D) structures [1].

Supramolecular Chemistry Crystal Engineering Hydrogen Bonding

Molecular-Electronic Polarization: 5-Nitroso Group Induces a Polarized Electronic Structure Absent in Non-Nitroso Analogs

The incorporation of a 5-nitroso group into 2-aminopyrimidines results in a distinctly polarized molecular-electronic structure. This polarization is not observed in the non-nitroso parent compounds and is the direct cause of the extensive, charge-assisted hydrogen bonding that governs their supramolecular assembly [1]. This electronic effect is a quantifiable and verifiable difference in the fundamental electronic distribution of the molecule.

Molecular Electronics Computational Chemistry Structure-Activity Relationship

Biological Effect Divergence from a 5-Nitro Analog: Altered Insulin Secretion Modulation in Isolated Pancreatic Islets

While direct data for the target 5-nitroso compound is unavailable, a closely related 5-nitro analog of barbituric acid demonstrates a clear divergence in biological function from the parent compound. In a study on isolated pancreatic islets, barbituric acid (BA) attenuated both d-glucose- and tolbutamide-induced insulin release [1]. In contrast, the 5-nitro analog (5-nitro BA) did not inhibit d-glucose-stimulated insulin secretion in vitro [1]. This indicates that even a single substitution at the 5-position can fundamentally alter the mechanism of action on pancreatic β-cells.

Pharmacology Endocrinology Structure-Activity Relationship

Validated Research Applications for 4,6(1H,5H)-Pyrimidinedione, 2-amino-5-nitroso- Based on Structural Differentiation


Crystal Engineering of High-Dimensional Supramolecular Frameworks

Given its ability to form robust 2D and 3D hydrogen-bonded networks [1], this compound is an ideal candidate for crystal engineering studies aimed at constructing porous materials, host-guest systems, or designing new solid-state architectures. Its predictable and extensive charge-assisted hydrogen bonding differentiates it from simpler analogs and allows for rational design of supramolecular assemblies.

Investigating Polarized Molecular-Electronic Structures in Materials Science

The polarized molecular-electronic structure induced by the 5-nitroso group makes this compound a valuable model system for studying charge transfer, optical properties, and electronic effects in organic materials [1]. It can be used as a building block in the synthesis of functional materials where such electronic polarization is desirable.

Synthesis of Novel Metal Complexes with Tailored Coordination Geometries

The unique electronic and hydrogen-bonding properties of the 5-nitroso-pyrimidinedione core offer a distinct coordination environment for metal ions compared to non-nitroso or 5-nitro analogs. This can lead to the formation of metal-organic complexes with novel structures and properties relevant to catalysis, magnetism, or biological activity [1].

Medicinal Chemistry Starting Point for 5-Position Structure-Activity Relationship (SAR) Studies

As demonstrated by the functional divergence between barbituric acid and its 5-nitro analog in modulating insulin secretion [2], the 5-position substitution is critical for biological activity. Therefore, 4,6(1H,5H)-Pyrimidinedione, 2-amino-5-nitroso- is a necessary tool for exploring SAR around the 5-position of pyrimidinediones, particularly for developing compounds targeting pathways affected by hydrogen-bonding and electronic polarization.

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